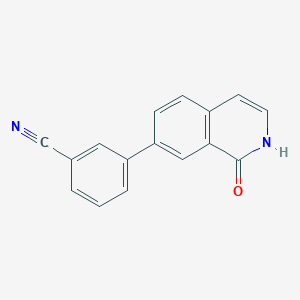
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile
Cat. No. B8275950
M. Wt: 246.26 g/mol
InChI Key: VHTMDXAZIWPZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06645979B2
Procedure details


A solution of sodium hydroxide (214 g, 5.35 mol) in water (10 L) was added to a stirred suspension of 3-cyanophenylboronic acid (24% water content, 1.13 kg, 5.8 mol) and 7-bromoisoquinolinone (1.0 kg, 4.46 mol) in methanol (10 L) and the mixture stirred for 1 hour. Palladium acetate (10 g, 44.5 mmol) was added and the mixture was heated at reflux under N2 for 5 hours and then cooled to room temperature and stirred overnight. The light grey solid was collected by filtration. The damp solid was reslurried in water (10 L) and heated to 80° C. for 30 minutes. The mixture was then cooled to room temperature and the solid collected by filtration, washed with water (2 L) then methanol (2 L) and dried in vacuo at 50° C. to give 7-(3-cyanophenyl)isoquinolinone (1.09 kg, 4.43 mol, 99%) as a light grey solid.






Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1)#[N:4].Br[C:15]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][NH:21][C:22]2=[O:25])=[CH:17][CH:16]=1>O.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:3]([C:5]1[CH:6]=[C:7]([C:15]2[CH:24]=[C:23]3[C:18]([CH:19]=[CH:20][NH:21][C:22]3=[O:25])=[CH:17][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
214 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.13 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under N2 for 5 hours
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The light grey solid was collected by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
methanol (2 L) and dried in vacuo at 50° C.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=CC=C2C=CNC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.43 mol | |
| AMOUNT: MASS | 1.09 kg | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
